molecular formula C13H11N3O4S2 B2503872 N-(benzo[d]thiazol-2-yl)-5-(N-methylsulfamoyl)furan-2-carboxamide CAS No. 1172807-19-0

N-(benzo[d]thiazol-2-yl)-5-(N-methylsulfamoyl)furan-2-carboxamide

Cat. No. B2503872
CAS RN: 1172807-19-0
M. Wt: 337.37
InChI Key: LLTPBSLNZXCIEO-UHFFFAOYSA-N
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Description

N-(benzo[d]thiazol-2-yl)-5-(N-methylsulfamoyl)furan-2-carboxamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. It is a synthetic compound that is derived from the furan-2-carboxamide family and has a benzothiazole moiety attached to it. In

Scientific Research Applications

Synthesis and Reactivity

Research has focused on synthesizing N-(benzo[d]thiazol-2-yl)-5-(N-methylsulfamoyl)furan-2-carboxamide derivatives and studying their chemical reactivity. For instance, Aleksandrov and El’chaninov (2017) demonstrated the synthesis of related thiazole and furan derivatives, showcasing methodologies that might be applicable for generating compounds with similar backbones (Aleksandrov & El’chaninov, 2017). These processes often involve the coupling of specific amines with carbonyl chlorides, followed by reactions such as nitration, bromination, and acylation, which could be relevant for functionalizing this compound.

Biological Activity

Several studies have assessed the biological activities of compounds structurally related to this compound. For example, Patel, Shah, and colleagues (2015) synthesized novel heterocyclic compounds and evaluated their antibacterial and antifungal activities, suggesting potential antimicrobial applications for similarly structured molecules (Patel, Shah, et al., 2015). Moreover, Zhang et al. (2017) explored derivatives for cytotoxicity against various cancer cell lines, indicating the potential of these compounds as therapeutic agents, particularly as epidermal growth factor receptor inhibitors (Zhang et al., 2017).

Antimicrobial and Antifungal Action

The antimicrobial and antifungal potentials of thiazole derivatives, including those similar to this compound, have been a significant focus. Research by Sych et al. (2019) on sulfonyl-substituted nitrogen-containing heterocyclic systems, including thiadiazoles, highlighted their sensitivity to both Gram-positive and Gram-negative bacteria, as well as antifungal activity against Candida albicans, underlining the broad-spectrum antimicrobial potential of these compounds (Sych et al., 2019).

properties

IUPAC Name

N-(1,3-benzothiazol-2-yl)-5-(methylsulfamoyl)furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11N3O4S2/c1-14-22(18,19)11-7-6-9(20-11)12(17)16-13-15-8-4-2-3-5-10(8)21-13/h2-7,14H,1H3,(H,15,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LLTPBSLNZXCIEO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNS(=O)(=O)C1=CC=C(O1)C(=O)NC2=NC3=CC=CC=C3S2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11N3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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